
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is a chemical compound with the molecular formula C24H24BrP It is a phosphonium salt that contains a benzyl group, a cyclopent-2-en-1-yl group, and two diphenyl groups attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium typically involves the reaction of benzyl chloride with cyclopent-2-en-1-yl-diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of benzyl-substituted derivatives .
Aplicaciones Científicas De Investigación
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based drugs and their interactions with biological targets.
Medicine: Research into the potential therapeutic applications of phosphonium salts, including their use as anticancer agents, is ongoing.
Industry: The compound may be used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites on target molecules. This can lead to the modulation of biological pathways or the activation of specific chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry and catalysis.
Tetraphenylphosphonium chloride: A phosphonium salt with similar structural features but different reactivity.
Cyclopentadienylphosphine: A compound with a cyclopentadienyl group attached to a phosphorus atom.
Uniqueness
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is unique due to the presence of both a benzyl group and a cyclopent-2-en-1-yl group attached to the phosphorus atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
54229-91-3 |
|---|---|
Fórmula molecular |
C24H24P+ |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
benzyl-cyclopent-2-en-1-yl-diphenylphosphanium |
InChI |
InChI=1S/C24H24P/c1-4-12-21(13-5-1)20-25(24-18-10-11-19-24,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24H,11,19-20H2/q+1 |
Clave InChI |
ZBQVCYCUXLXEPN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


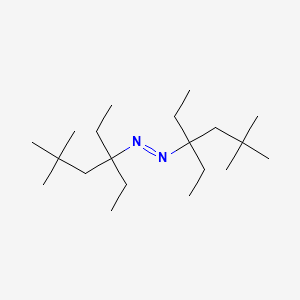
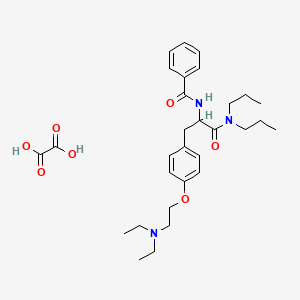

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
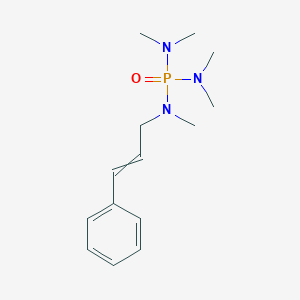
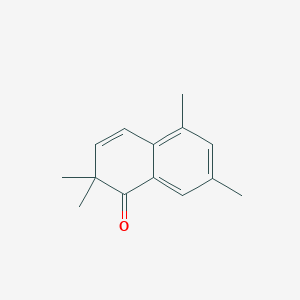
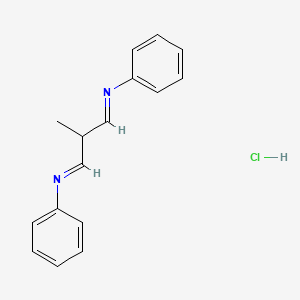

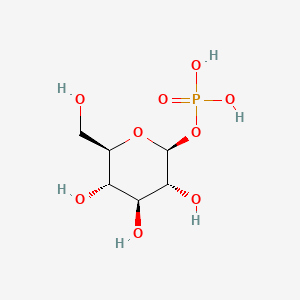
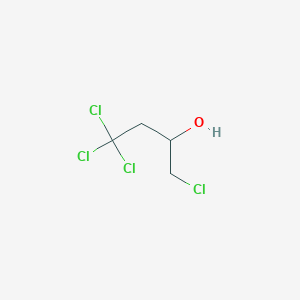
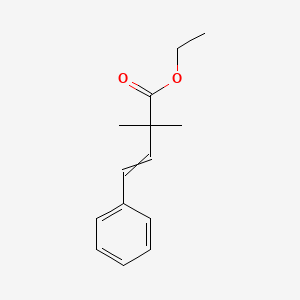
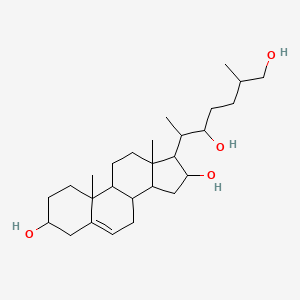
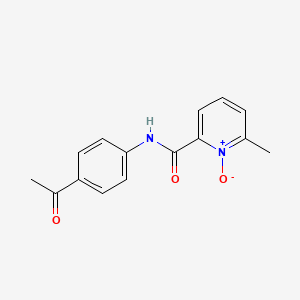
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
